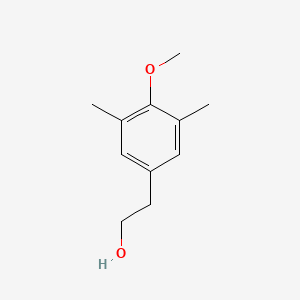

2-(4-Methoxy-3,5-dimethylphenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dimethyl-4-methoxyphenethyl alcohol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 . It is a fine chemical that is used in various research and lab applications .

Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-4-methoxyphenethyl alcohol consists of 11 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the search results.Chemical Reactions Analysis

Alcohols, including 3,5-Dimethyl-4-methoxyphenethyl alcohol, undergo a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . One prominent chemical reaction of alcohols is oxidation, where alcohols undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones which upon further oxidation give carboxylic acids .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis and Structural Analysis: A derivative, 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, was synthesized, and its structure was determined using various methods including X-ray crystallography and density functional theory (DFT) calculations. This research contributes to understanding the molecular structure and properties of similar compounds (Düğdü et al., 2013).

Chemical Reactivity and Applications

- Chemical Modification and Bioactivity: The compound 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate, derived from 4-methoxyphenethyl alcohol, demonstrated significant α-glucosidase inhibition activity, surpassing that of the standard drug acarbose. This suggests potential applications in diabetes management (Santoso et al., 2022).

Protective Group Chemistry

- Deprotection in Organic Synthesis: The compound's derivatives, 4-Methoxyphenylmethyl ethers, were used as protective groups in organic synthesis. An efficient method for their deprotection using FeCl3 was developed, which is significant for synthetic chemistry applications (Sawama et al., 2015).

Catalysis and Organic Reactions

- Catalytic Applications: A study involving palladium complexes highlighted the catalytic potential of compounds related to 3,5-Dimethyl-4-methoxyphenethyl alcohol in the methoxycarbonylation of aryl chlorides, a key reaction in organic synthesis (Jiménez-Rodríguez et al., 2005).

Oxidation Processes

- Oxidation to Carboxylic Acids: Research on the oxidation of primary alcohols to carboxylic acids involving derivatives of 3,5-Dimethyl-4-methoxyphenethyl alcohol provided insights into efficient catalytic cycles and waste disposal methods in organic chemistry (Zhao et al., 2005).

Pharmaceutical and Therapeutic Research

- Enzyme Inhibitory Activity in Alzheimer's Disease: A study on derivatives of 4-methoxyphenethylamine, related to 3,5-Dimethyl-4-methoxyphenethyl alcohol, showed significant inhibitory activity on acetylcholinesterase, with potential implications for Alzheimer's disease treatment (Abbasi et al., 2018).

Propiedades

IUPAC Name |

2-(4-methoxy-3,5-dimethylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8-6-10(4-5-12)7-9(2)11(8)13-3/h6-7,12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDSACXKOAHKLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2453365.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone](/img/structure/B2453366.png)

![5-(4-fluorobenzyl)-2-(3-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2453367.png)

![2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2453371.png)

![2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2453372.png)

![N-(2-bromo-4-methylphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2453373.png)

![8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B2453374.png)

![2-(4-Ethoxyphenyl)-5-(oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2453375.png)

![N-(3,5-dimethoxyphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2453378.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2453380.png)

![4-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2453381.png)